5-Amino-3-(methoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-3-(methoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(methoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, with formaldehyde and a methylating agent. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(methoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methoxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Amino-3-(methoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Amino-3-(methoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisoxazole: Shares similar structural features and is used in similar applications.
3-Amino-5-methylisoxazole: Another related compound with comparable chemical properties.
Uniqueness
5-Amino-3-(methoxymethyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H11N3O3 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-amino-3-(methoxymethyl)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-9-3-5(8)6(11)10(4-13-2)7(9)12/h3H,4,8H2,1-2H3 |
InChI Key |
ZXVMTWKRPRBRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)COC)N |
Origin of Product |
United States |
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